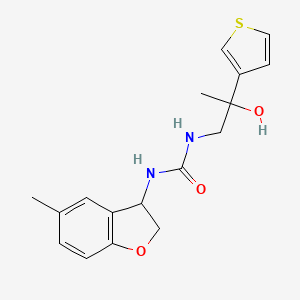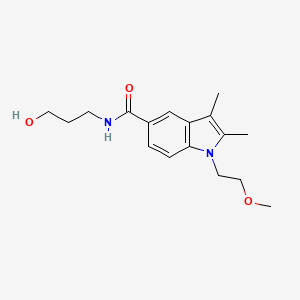
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, also known as HPI-4, is a chemical compound that belongs to the indole class of compounds. It is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has shown potential applications in various fields of research. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties. In agriculture, it has been studied as a potential plant growth regulator and pesticide. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may act by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its potential applications in various fields of research. It is a novel compound that has shown promising results in pre-clinical studies. However, one of the main limitations of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its limited availability and high cost. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide. One of the main directions is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its anti-cancer properties and potential applications in the treatment of other diseases. In agriculture, further studies are needed to fully understand its potential as a plant growth regulator and pesticide. In material science, further studies are needed to fully understand its self-assembling properties and potential applications in the development of new materials.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is a novel synthetic compound that has shown potential applications in various fields of research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. Further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, including its potential applications in medicine, agriculture, and material science.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide involves a multi-step process that includes the reaction of 2,3-dimethylindole-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-methoxyethylamine and 3-hydroxypropylamine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-13(2)19(8-10-22-3)16-6-5-14(11-15(12)16)17(21)18-7-4-9-20/h5-6,11,20H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFDCOSAOUHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCCCO)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
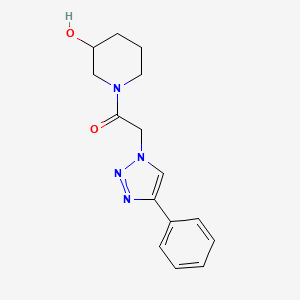
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
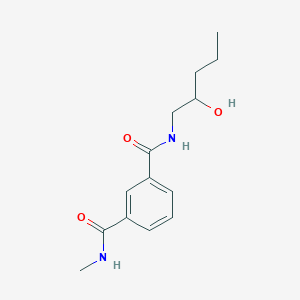

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)

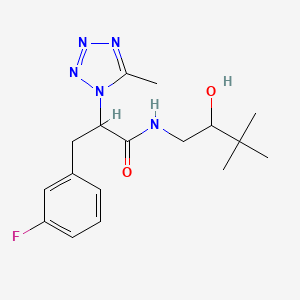
![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
